molecular formula C8H12N2O B1463686 2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine CAS No. 1017781-98-4

2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine

Cat. No. B1463686
M. Wt: 152.19 g/mol
InChI Key: UVUINWPRZKSAHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine” is a chemical compound with the molecular formula C8H12N2O . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

While specific synthesis methods for “2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine” were not found, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine” is represented by the formula C8H12N2O .


Physical And Chemical Properties Analysis

The molecular weight of “2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine” is 152.19 g/mol . Other specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Subheading Crystallography and Vibrational Dynamics

A study explored the crystal and molecular structures of aquo 4,6-dimethyl-5H-[1,2,3]triazolo[4,5-c]pyridine, revealing its triclinic crystal structure and detailing its vibrational dynamics using temperature-dependent IR and Raman spectra. This research sheds light on the stabilization role of water molecules in the compound's space structure (Dymińska et al., 2017).

Chemical Synthesis and Optimization

Subheading Advanced Synthesis Techniques

Innovative synthetic methods have been developed, such as a novel tandem cyclization of condensed 2,3-dialkynylpyrazines into triazolopyridopyrazines, showcasing the versatility of these compounds in complex chemical reactions (Gulevskaya et al., 2010). Additionally, the efficient synthesis of tetrahydrooxazolopyridines as potent metabotropic glutamate receptor 5 negative allosteric modulators highlights the compound's pharmaceutical potential, emphasizing the importance of optimizing substituents for desirable pharmacokinetic profiles (Hirose et al., 2017).

Chemical Reactivity and Applications

Subheading Exploring Reactivity and Potential Applications

Investigations into the reactivity of various pyridine and triazole derivatives have opened up new pathways for synthesizing a wide range of heterocyclic compounds. For instance, studies have shown the potential of these compounds in creating azolopyrimidines and other related structures, offering insights into their utility in various chemical and biological applications (Elmaati, 2002). The synthesis of novel pyrrolyl selenolopyridine derivatives with significant antioxidant activity compared to ascorbic acid further exemplifies the compound's potential in medicinal chemistry (Zaki et al., 2017).

properties

IUPAC Name

2,5-dimethyl-6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6-9-7-5-10(2)4-3-8(7)11-6/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUINWPRZKSAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)CCN(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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